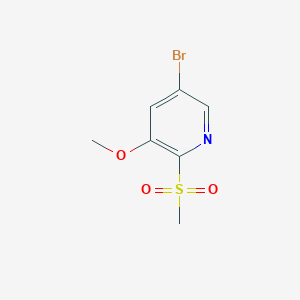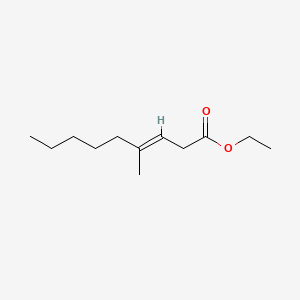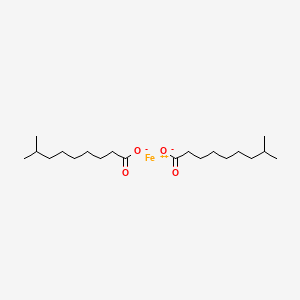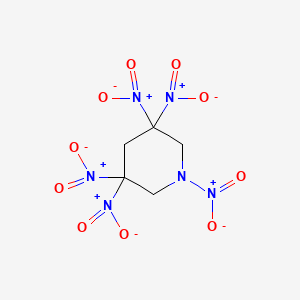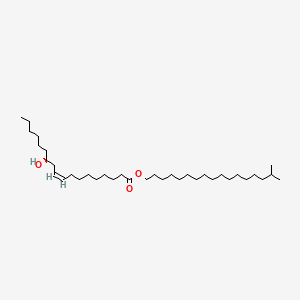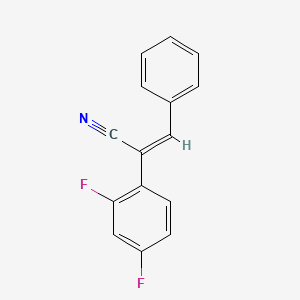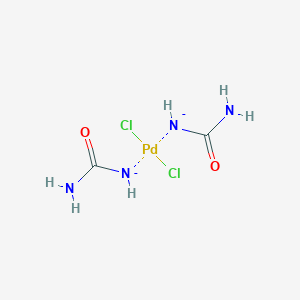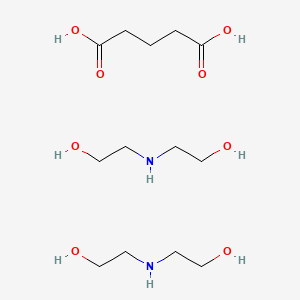
Bis(bis(2-hydroxyethyl)ammonium) glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bis(2-hydroxyethyl)ammonium) glutarate is a chemical compound with the molecular formula C13H30N2O8 and a molecular weight of 342.3859 g/mol It is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups attached to a glutarate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate typically involves the reaction of glutaric acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glutaric Acid+2Bis(2-hydroxyethyl)amine→Bis(bis(2-hydroxyethyl)ammonium) glutarate
The reaction is usually conducted in an aqueous medium at a specific pH to facilitate the formation of the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Bis(bis(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and ionic interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)ammonium erucate: This compound is similar in structure but contains an erucate backbone instead of glutarate.
Bis(2-hydroxyethyl)ammonium succinate: Similar to bis(bis(2-hydroxyethyl)ammonium) glutarate but with a succinate backbone.
Uniqueness
This compound is unique due to its specific glutarate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
85029-94-3 |
|---|---|
Molecular Formula |
C13H30N2O8 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;pentanedioic acid |
InChI |
InChI=1S/C5H8O4.2C4H11NO2/c6-4(7)2-1-3-5(8)9;2*6-3-1-5-2-4-7/h1-3H2,(H,6,7)(H,8,9);2*5-7H,1-4H2 |
InChI Key |
AWWDAEGJAIEXNI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



